molecular formula C24H21ClFN3O7 B1512307 4-Hydroxymidazolam glucuronide CAS No. 81256-82-8

4-Hydroxymidazolam glucuronide

Cat. No. B1512307
CAS RN: 81256-82-8
M. Wt: 517.9 g/mol
InChI Key: MPHAZAPYEZYBRV-UOPHVPOOSA-N
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Description

4-Hydroxymidazolam is a minor hydroxylated metabolite of Midazolam (MDZ) and contributes to the pharmacological impact of MDZ . It is intended for pharmaceutical applications .


Synthesis Analysis

The metabolism of 1’- and 4-hydroxymidazolam by glucuronide conjugation is largely mediated by UDP-glucuronosyltransferases 1A4, 2B4, and 2B7 . The O- and N-glucuronidation of 1’-hydroxymidazolam is mediated by UGT2B4/2B7 and 1A4, respectively. In contrast, the glucuronidation of 4-hydroxymidazolam is mediated by UGT1A4 .


Molecular Structure Analysis

The molecular formula of 4-Hydroxymidazolam is C18H13ClFN3O and it has a molecular weight of 341.77 g.mol-1 . The molecular formula of 4-Hydroxymidazolam glucuronide is C24H21ClFN3O7 .


Chemical Reactions Analysis

Midazolam undergoes oxidative hydroxylation by cytochrome P450 (CYP) 3A to its metabolites, which are excreted mainly as glucuronidated conjugates into the urine .

Scientific Research Applications

Metabolism and Pharmacokinetics

4-Hydroxymidazolam glucuronide, as a metabolite of midazolam, plays a significant role in the metabolism and pharmacokinetics of midazolam. It undergoes oxidative hydroxylation by CYP3A to its metabolites, which are mainly excreted as glucuronidated conjugates into the urine. UDP-Glucuronosyltransferases (UGTs) such as UGT1A4, 2B4, and 2B7 are major isoforms responsible for this glucuronide conjugate formation. This process is crucial for understanding the metabolic pathway and elimination of midazolam, especially in human liver microsomes (HLMs) (Seo et al., 2010).

Analytical Methodology

The development of a rapid and accurate analytical method for the simultaneous analysis of midazolam and its major (active) metabolites, including 4-hydroxymidazolam and 1-hydroxymidazolam glucuronide, has been a significant advancement. This method, using ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS), is essential for clinical practice and therapeutic drug monitoring, especially in intensive care settings (Wessels et al., 2020).

Clinical Implications in ECMO

In neonates undergoing venoarterial extracorporeal membrane oxygenation (ECMO), the study of the population pharmacokinetics of midazolam and its metabolites, including 4-hydroxymidazolam glucuronide, is crucial. This research helps in understanding the pharmacokinetic changes due to extracorporeal circulation and maturation, which are vital for dosing and therapeutic effectiveness in this vulnerable population (Ahsman et al., 2010).

Role in Sedation and Brain Death Testing

4-Hydroxymidazolam glucuronide's accumulation in critical illness, particularly in renal impairment, can have significant clinical implications. This metabolite's presence can complicate the assessment of brain stem death and the differentiation from pharmacological sedation. Understanding its pharmacodynamics is essential in critical care and anesthesia, especially in contexts like brain death testing (Sharma et al., 2007).

Extraction and Purification Techniques

Developing techniques for the detection and purification of 4-hydroxymidazolam glucuronide is essential for analytical and pharmacological studies. The extraction of this metabolite from ultrafiltrate and its subsequent analysis contributes significantly to our understanding of its pharmacological activity and renal excretion (Mckenzie et al., 2010).

Mechanism of Action

The actions of benzodiazepines such as midazolam are mediated through the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which is one of the major inhibitory neurotransmitters in the central nervous system .

For solubility and stability, it is recommended to refer to the Certificate of Analysis .

Safety and Hazards

4-Hydroxymidazolam is toxic if swallowed . It is advised to avoid breathing mist, gas or vapors, and avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

N-glucuronide of midazolam has been quantified in human urine, indicating for the first time that this route of metabolism occurs in vivo . This study provides further evidence, in vitro and in vivo, of the importance of N-glucuronidation in the metabolism of midazolam and its metabolites .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClFN3O7/c1-10-27-9-16-22(36-24-20(32)18(30)19(31)21(35-24)23(33)34)28-17(12-4-2-3-5-14(12)26)13-8-11(25)6-7-15(13)29(10)16/h2-9,18-22,24,30-32H,1H3,(H,33,34)/t18-,19-,20+,21-,22?,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPHAZAPYEZYBRV-UOPHVPOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2OC4C(C(C(C(O4)C(=O)O)O)O)O)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClFN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxymidazolam glucuronide

CAS RN

81256-82-8
Record name 4-Hydroxymidazolam glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081256828
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-HYDROXYMIDAZOLAM GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7MBM57ULU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Hydroxymidazolam glucuronide
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4-Hydroxymidazolam glucuronide

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